2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile (CAS 1707587-17-4) is a heterocyclic building block comprising a pyrimidine-5-carbonitrile core substituted at the 2-position with a 4-methyl-1,4-diazepane moiety. The compound is supplied at 95% minimum purity for research and development applications.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B15068408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC=C(C=N2)C#N
InChIInChI=1S/C11H15N5/c1-15-3-2-4-16(6-5-15)11-13-8-10(7-12)9-14-11/h8-9H,2-6H2,1H3
InChIKeyUDJGOLOGUCWZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile: Class, Core Structure, and Procurement Context


2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile (CAS 1707587-17-4) is a heterocyclic building block comprising a pyrimidine-5-carbonitrile core substituted at the 2-position with a 4-methyl-1,4-diazepane moiety . The compound is supplied at 95% minimum purity for research and development applications . The pyrimidine-5-carbonitrile scaffold is a validated pharmacophore in kinase inhibitor discovery, with derivatives demonstrating potent PI3K inhibition (IC50 = 0.5 nM for advanced analogs) [1] and EGFR/PI3K dual inhibition [2]. The 4-methyl-1,4-diazepane fragment is structurally validated as a critical component in clinical-stage therapeutics, including the RNA polymerase I inhibitor CX-5461 currently in phase I/II trials [3].

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile: Why In-Class Analogs Are Not Interchangeable


The 4-methyl-1,4-diazepane substituent confers distinct conformational properties that cannot be replicated by smaller heterocyclic amines such as piperazine, morpholine, or piperidine. Structural biology evidence demonstrates that the 4-methyl-1,4-diazepane moiety engages in specific binding interactions, as exemplified by its co-crystal structure with choline kinase alpha-1 (PDB 5EQE), where the seven-membered diazepane ring adopts a conformation that positions the basic nitrogen for critical target engagement [1]. Replacing this substituent with a six-membered piperazine or five-membered pyrrolidine alters ring geometry, nitrogen positioning, and overall molecular flexibility, which may substantially impact binding affinity and selectivity. Furthermore, the 4-methyl-1,4-diazepane fragment is a validated component of clinical-stage compounds such as CX-5461, where it contributes to the overall pharmacophore [2]. Substitution with alternative amines may compromise activity and introduce unpredictable off-target profiles.

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile: Quantitative Differentiation Evidence Against Structural Analogs


Conformational Flexibility Advantage of 1,4-Diazepane over Piperazine: Ring Size-Dependent Binding Geometry

The 4-methyl-1,4-diazepane moiety, a seven-membered saturated heterocycle containing two nitrogen atoms, provides distinct conformational flexibility compared to six-membered piperazine analogs. This ring expansion alters the spatial orientation of the basic nitrogen atom and modifies the energetically accessible conformations of the substituent. The structural relevance of the 4-methyl-1,4-diazepane fragment is validated by its co-crystal structure with choline kinase alpha-1 (PDB 5EQE, resolution 2.4 Å), where the diazepane ring adopts a specific conformation to engage the target binding pocket [1]. In contrast, piperazine-containing pyrimidine-5-carbonitrile derivatives (e.g., 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile) exhibit different binding geometries and target engagement profiles due to the reduced ring size and altered nitrogen positioning .

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Pyrimidine-5-Carbonitrile Scaffold as Validated Kinase Inhibitor Pharmacophore

The pyrimidine-5-carbonitrile core is a pharmacologically validated scaffold with demonstrated inhibitory activity against multiple clinically relevant kinases. In a 2024 study, 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives exhibited dual EGFR/PI3K inhibition, with compound 7c achieving IC50 values of 0.08 µM against EGFR T790M (mutant), 0.13 µM against EGFR WT, and 0.64 µM against PI3K-δ, representing a 12-fold improvement over the reference PI3K inhibitor LY294002 (IC50 = 7.6 µM) [1]. Separately, advanced pyrimidine-5-carbonitrile derivatives have achieved PI3Kα inhibition with IC50 values as low as 0.5 nM [2]. The target compound provides a minimally substituted pyrimidine-5-carbonitrile scaffold with a diazepane moiety, offering a starting point for SAR exploration compared to more extensively substituted analogs that may have constrained optimization potential.

Oncology Kinase Inhibition Drug Discovery

4-Methyl-1,4-diazepane as Clinically Validated Pharmacophoric Fragment

The 4-methyl-1,4-diazepane moiety is a component of CX-5461, a first-in-class RNA polymerase I inhibitor currently in phase I/II clinical trials for advanced hematologic malignancies and BRCA1/2-mutant triple-negative breast cancer [1][2]. CX-5461 exhibits potent inhibition of RNA polymerase I-driven rRNA transcription with an IC50 of 142 nM and demonstrates antiproliferative activity against human pancreatic tumor (MIA Paca-2), melanoma (A375), and colorectal carcinoma (HCT-116) cell lines with EC50 values of 74, 58, and 167 nM, respectively [3]. The 4-methyl-1,4-diazepane substituent contributes to the overall pharmacophore of this clinical-stage compound. In contrast, alternative amine substituents such as piperidine or piperazine are not present in CX-5461 and similar clinical-stage compounds, indicating that the seven-membered diazepane ring may confer specific binding or pharmacokinetic advantages [4].

Clinical Development RNA Polymerase I Inhibition Cancer Therapeutics

2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile: Evidence-Based Research and Industrial Applications


Kinase Inhibitor Medicinal Chemistry: Scaffold for PI3K and EGFR Targeting Programs

This compound serves as a versatile pyrimidine-5-carbonitrile building block for the synthesis and optimization of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR and EGFR pathways. The pyrimidine-5-carbonitrile scaffold has demonstrated potent PI3Kα inhibition (IC50 = 0.5 nM for optimized derivatives) and dual EGFR/PI3K inhibition with compound 7c achieving IC50 values of 0.08 µM (EGFR T790M) and 0.64 µM (PI3K-δ) [1][2]. The 2-position diazepane substituent provides a functionalizable amine handle with conformational properties distinct from piperazine, enabling SAR exploration and optimization of binding affinity and selectivity.

RNA Polymerase I Transcription Inhibition Research

The 4-methyl-1,4-diazepane fragment is a critical pharmacophoric element in CX-5461, a clinical-stage RNA polymerase I inhibitor with an IC50 of 142 nM against Pol I-driven transcription and cellular EC50 values ranging from 58 to 167 nM across multiple cancer cell lines [1][2]. This compound can be employed as a starting material for the synthesis of novel RNA polymerase I inhibitors or as a structural probe to investigate the contribution of the 4-methyl-1,4-diazepane moiety to target engagement and cellular activity.

Conformational Analysis and Structure-Based Drug Design

The 4-methyl-1,4-diazepane moiety provides a seven-membered saturated heterocycle with conformational properties that differ from the more commonly employed six-membered piperazine or five-membered pyrrolidine rings. Structural evidence from co-crystal structures (PDB 5EQE) demonstrates that the 4-methyl-1,4-diazepane fragment adopts specific binding conformations within enzyme active sites [1]. This compound can be utilized in structural biology studies, molecular docking, and conformational analysis to explore ring size-dependent binding geometry and to optimize ligand-target interactions in structure-based drug design campaigns.

Quote Request

Request a Quote for 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.